Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a benzoyl group, and an enoylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step involves the acylation of the piperidine ring using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the enoylamino moiety: This is typically done through a condensation reaction between the benzoyl-piperidine intermediate and an appropriate enoylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[4-(aminomethyl)benzoyl]piperidine-4-carboxylate
- Methyl 1-[4-(hydroxymethyl)benzoyl]piperidine-4-carboxylate
- Methyl 1-[4-(methoxymethyl)benzoyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate is unique due to the presence of the enoylamino moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-16(21)19-12-13-4-6-14(7-5-13)17(22)20-10-8-15(9-11-20)18(23)24-2/h3-7,15H,1,8-12H2,2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOODECVKAGYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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